Pevisone

CAS No.: 78371-62-7

Cat. No.: VC1697717

Molecular Formula: C42H47Cl3FN3O10

Molecular Weight: 879.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78371-62-7 |

|---|---|

| Molecular Formula | C42H47Cl3FN3O10 |

| Molecular Weight | 879.2 g/mol |

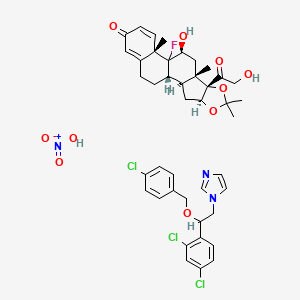

| IUPAC Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;nitric acid |

| Standard InChI | InChI=1S/C24H31FO6.C18H15Cl3N2O.HNO3/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26;19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3;1-9,12,18H,10-11H2;(H,2,3,4)/t15-,16-,17-,19-,21-,22-,23?,24+;;/m0../s1 |

| Standard InChI Key | BCSTWFQGKOAWED-HUCPNFHCSA-N |

| Isomeric SMILES | C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

| SMILES | CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

| Canonical SMILES | CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Introduction

Chemical Composition and Properties

Chemical Structure and Molecular Identification

Pevisone is a combination drug with the complex chemical name "Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-((1-methylethylidene)bis(oxy))-, (11beta,16alpha)-, mixt. with 1-(2-((4-chlorophenyl)methoxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole mononitrate" . Its key molecular properties are summarized in Table 1.

Table 1. Molecular Properties of Pevisone

| Property | Value |

|---|---|

| Molecular Formula | C42H47Cl3FN3O10 |

| Molecular Weight | 879.2 g/mol |

| PubChem CID | 192143 |

| CAS Registry Number | 78371-62-7 |

| Creation Date in Database | 2005-08-09 |

| Latest Modification Date | 2025-03-15 |

Components and Quantitative Composition

Pevisone is a dual-component formulation containing:

-

Econazole nitrate (10 mg per gram) - an antifungal agent

The quantitative composition of Pevisone cream as confirmed in pharmaceutical documentation is presented in Table 2.

Table 2. Quantitative Composition of Pevisone Cream

| Component | Quantity |

|---|---|

| Econazole nitrate | 150 mg/15 g |

| Triamcinolone acetonide | 15 mg/15 g |

| Benzoic acid (preservative) | 0.2% m/m |

| Butylated hydroxyanisole (antioxidant) | 0.02% m/m |

Pharmaceutical Formulation

Pevisone is available as a topical cream formulation. It is described as a soft, white cream with a faint odor . The formulation is designed to deliver both active components effectively to the affected skin areas.

The cream base facilitates the delivery of both active ingredients while providing a suitable vehicle for topical application. The preservation system, including benzoic acid, ensures the microbiological stability of the product throughout its shelf life .

Pharmacological Properties

Pharmacodynamic Properties

The pharmacodynamic profile of Pevisone is derived from its two active components, each contributing distinct therapeutic effects:

Econazole Nitrate:

Econazole nitrate is a triazole fungicide with the chemical designation 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorphenyl)ethyl]-,1H-imidazole mononitrate. It has an empirical formula of C18H15Cl3N2·HNO3 and a molecular weight of 444.70 .

Econazole demonstrates a broad spectrum of antimycotic activity against:

-

Dermatophytes

-

Yeasts

-

Molds

Additionally, it exhibits clinically relevant action against gram-positive bacteria, providing a dual antimicrobial effect in mixed infections .

Triamcinolone Acetonide:

Triamcinolone acetonide is a fluorinated corticosteroid, chemically designated as 9-Fluoro-11beta, 16 alpha, 17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetyl with acetone. It has an empirical formula of C24H31FO6 and a molecular weight of 434.51 .

As a medium-effective glucocorticoid hormone, triamcinolone acetonide provides multiple therapeutic effects including:

-

Anti-allergic properties

-

Anti-exudative action

-

Anti-inflammatory effects

The combination of these two agents produces a synergistic therapeutic effect, addressing both the infectious and inflammatory components of various dermatological conditions.

Pharmacokinetic Properties

-

Integrity of the epidermal barrier

-

Use of occlusive dressings

-

Surface area of application

-

Duration of treatment

Therapeutic Indications and Clinical Applications

Primary Indications

Pevisone cream is primarily indicated for the treatment of steroid-responsive inflammatory dermatoses with econazole-sensitive mycotic infections . This dual-action profile makes it particularly suitable for conditions where both inflammation and fungal infection coexist.

Specific Dermatological Applications

Clinical research and practice have demonstrated the efficacy of Pevisone in treating various dermatological conditions, as summarized in Table 3.

Table 3. Clinical Applications of Pevisone

Otomycosis Management

Pevisone has shown particular utility in the management of otomycosis, a sub-acute or chronic epithelial inflammatory disease caused by fungal infection in the external auditory canal. Studies have evaluated different application methods to enhance efficacy in this condition .

One clinical study compared traditional and improved methods of applying Pevisone for otomycosis treatment. The improved method demonstrated significantly higher cure rates at multiple time points (3 days, 1 week, 1 month, and 6 months after treatment) and lower recurrence rates at 6 months post-treatment .

Dosage and Administration

Special Administration Techniques

For otomycosis, specialized application methods have been studied, including:

Traditional Method:

-

Soaking the external auditory canal with 3% hydrogen peroxide

-

Removing mildew moss, attachments, or secretions under otoendoscopy

-

Covering the surface of the external auditory canal and tympanic membrane with Pevisone using a cotton swab

Improved Method:

-

A modified approach using specially shaped cotton balls with Pevisone

-

This method has demonstrated superior clinical outcomes in research studies

Clinical Efficacy

Comparative Efficacy Studies

Research has compared Pevisone with other therapeutic agents for specific conditions. One study compared Triamcinolone Acetonide Econazole cream (TAEC, which is essentially Pevisone) with nystatin for treating otomycosis, with the following results:

Table 4. Fungal Culture Results in TAEC vs. Nystatin Groups

| Pathogen | Total (567 Ears) | TAEC Group (378 Ears) | Nystatin Group (189 Ears) | P Value |

|---|---|---|---|---|

| Aspergillus (all species) | 470 (82.9%) | 307 (81.2%) | 163 (86.2%) | 0.134 |

| Aspergillus niger | 316 (55.7%) | 203 (53.7%) | 113 (59.8%) | 0.169 |

| Aspergillus terreus | 77 (13.6%) | 55 (14.6%) | 22 (11.6%) | 0.340 |

| Aspergillus flavus | 47 (8.3%) | 29 (7.7%) | 18 (9.5%) | 0.451 |

| Aspergillus fumigatus | 19 (3.4%) | 15 (4%) | 4 (2.1%) | 0.364 |

| Aspergillus versicolor | 11 (1.9%) | 5 (1.3%) | 6 (3.2%) | 0.236 |

| Candida (all species) | 80 (14.1%) | 59 (15.6%) | 21 (11.1%) | 0.147 |

| Candida albicans | 45 (7.9%) | 32 (8.5%) | 13 (6.9%) | 0.510 |

| Candida glabrata | 24 (4.2%) | 21 (5.6%) | 3 (1.6%) | 0.046 |

This study showed that TAEC (Pevisone) was effective against a broad spectrum of fungal pathogens in otomycosis .

Treatment of Chronic Dermatitis and Eczema

Studies have investigated the curative effect of Pevisone cream in treating chronic dermatitis or chronic eczema. One study reported that Pevisone was effective in treating 49 cases of these conditions, demonstrating its utility in managing persistent inflammatory skin disorders .

Combination Therapy Approaches

Research has also examined the efficacy of Pevisone in combination with other therapeutic modalities:

-

Pevisone combined with clean-up treatment under otoendoscope for otomycosis externa (106 cases)

-

Pevisone cream combined with ShuFu powder for atopic dermatitis

-

Glycyrrhizin tablets combined with Pevisone cream for eczema

These combination approaches have shown enhanced clinical outcomes compared to monotherapy in their respective indications.

Innovative Formulations

Beyond the conventional cream formulation, innovative delivery systems for the active components of Pevisone have been developed:

Triamcinolone Acetonide-Econazole Nitrate Patch

A patented transdermal patch containing triamcinolone acetonide and econazole nitrate has been developed to address the limitations of traditional cream formulations. This patch consists of:

-

A backing liner layer

-

A medicine-carrying pressure-sensitive adhesive layer containing both active ingredients

This novel formulation aims to improve:

-

Consistency of transdermal permeation

-

Adhesive properties

-

Long-acting drug delivery

The patch represents an innovation in matrix-type long-acting percutaneous drug delivery systems for dermatitis treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume